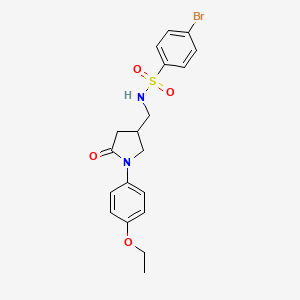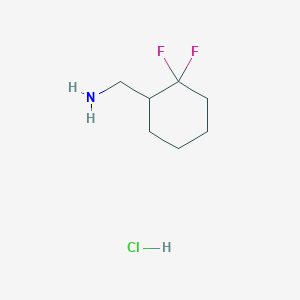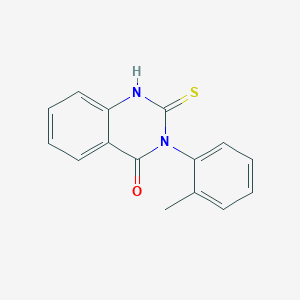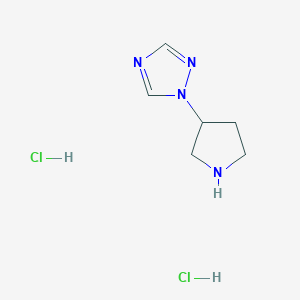![molecular formula C16H19FN2O2 B2489877 N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide CAS No. 351982-30-4](/img/structure/B2489877.png)
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds analogous to N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide often involves multi-step organic synthesis routes, with key steps including amide bond formation, cyclohexene ring synthesis, and fluorination. For example, the synthesis of related compounds has been demonstrated through the condensation of substituted acetic/benzoic acids with 2-(1′-cyclohexenyl)ethyl amine, showcasing the versatility and adaptability of synthetic strategies to incorporate the cyclohexenyl and fluorophenyl functionalities (Akbari & Shah, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These techniques reveal the spatial arrangement of atoms, the stereochemistry, and the electronic environment within the molecule. For instance, the crystal structure analysis of related cyclohexene derivatives provides insight into the conformational preferences and intermolecular interactions that may influence the compound's reactivity and properties (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound and related compounds is influenced by the presence of functional groups such as the amide linkage and the cyclohexene ring. These functional groups can participate in various chemical reactions, including nucleophilic substitution, addition reactions, and ring-opening transformations. The fluorophenyl group can also affect the compound's electronic properties, potentially leading to unique reactivity patterns.
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties are determined by the compound's molecular structure and intermolecular forces. For example, the crystal structure analysis can reveal the packing arrangement and the presence of hydrogen bonding or other non-covalent interactions, which in turn affect the compound's melting point and solubility (Sapnakumari et al., 2014).
Scientific Research Applications
1. Applications in Medical Imaging
PET Tracers for Serotonin Receptors : A study describes compounds similar to N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide, used as PET tracers for serotonin 5-HT(1A) receptors. These compounds demonstrate high brain uptake, slow clearance, and stability, suggesting potential for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Comparison of PET Radioligands : Another study compares different PET radioligands, including analogs of this compound, for imaging serotonin 1A receptors in humans. The study highlights the suitability of certain analogs as PET radioligands for 5-HT1A receptor imaging (Choi et al., 2015).
2. Pharmacological Applications
Anticonvulsant Properties : Research on structurally similar compounds indicates potential anticonvulsant properties. These compounds have been studied for their role in hydrogen bonding, which is crucial for their pharmacological activity (Kubicki et al., 2000).
Potential Anticancer Agents : A study discusses the design and synthesis of pyrazole derivatives, including compounds similar to this compound, as potential anticancer agents. These derivatives have shown inhibitory activity against topoisomerase IIα, a key target in cancer therapy (Alam et al., 2016).
Antinociceptive Activities : Similar compounds have been evaluated for their antinociceptive activities, indicating potential applications in pain management (Masocha et al., 2016).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDILNQOOUMFAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)


![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)


![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)